

# historical discovery and research on dendrobane

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**Compound Focus:** Dendrobane

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## Historical Discovery and Identification

Dendrobine, the characteristic sesquiterpenoid alkaloid of *Dendrobium nobile* Lindl., was first isolated and identified in the early 1930s, marking a foundational moment in the phytochemistry of the *Dendrobium* genus [1] [2]. Its discovery highlighted the medicinal value of this traditional Chinese herb and established a key biological marker for quality evaluation [2]. The following table summarizes key milestones:

Year	Event	Significance
1932	First isolation of alkaloids from <i>Dendrobium nobile</i> stems and leaves [1].	Identification of alkaloids as primary active constituents; paved the way for dendrobine discovery.
1935	Identification of <b>dendrobine</b> as the first active alkaloid from <i>Dendrobium nobile</i> [2] [3].	Established dendrobine as the standard compound for qualitative and quantitative analysis of <i>D. nobile</i> [2].
1960s-1970s	Structural elucidation and early chemical synthesis studies [4].	Confirmed its unique picrotoxane-type sesquiterpenoid structure.

## Chemical Structure and Properties

Dendrobine is classified as a **picrotoxane-type alkaloid sesquiterpenoid** [4]. Its structure features a complex multi-ring system with a five-membered lactone ring formed by the interaction between the C15 carboxyl group and the C3 hydroxyl group [4].

- **Chemical Formula:** C<sub>16</sub>H<sub>25</sub>NO<sub>2</sub> [4]
- **Content Variation:** The alkaloid content in *D. nobile* is influenced by the plant's age and the specific part of the stem. Content is highest in first-year stems and decreases in second- and third-year stems. The upper parts of the stem also contain higher alkaloid concentrations than the lower parts [1].

## Pharmacological Activities and Mechanisms

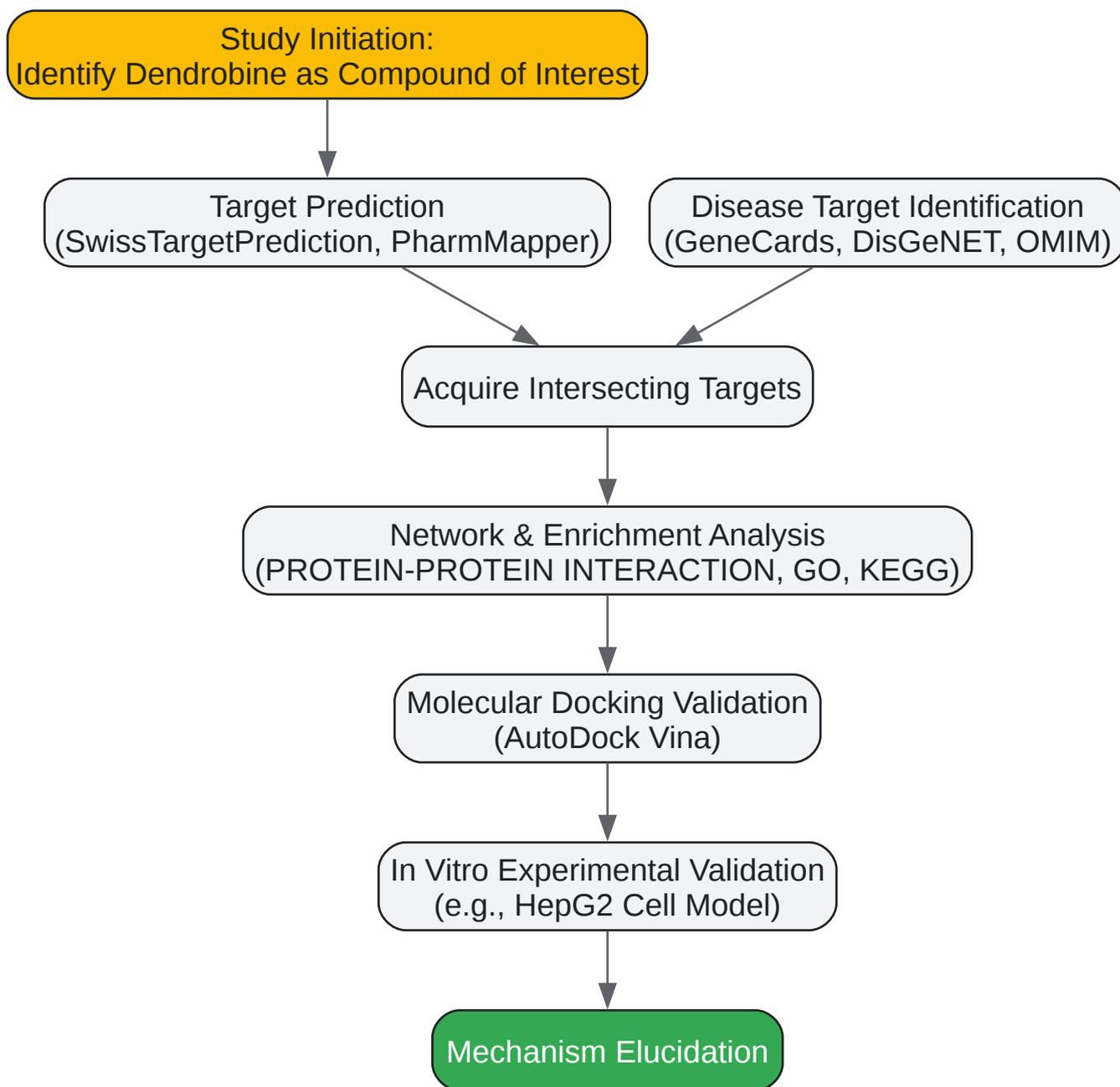
Modern pharmacological research has revealed that dendrobine possesses a diverse range of biological activities. The table below summarizes its core mechanisms and potential therapeutic applications based on current literature.

Pharmacological Activity	Postulated Mechanism of Action	Experimental Evidence/Model
<b>Hepatoprotective &amp; Anti-MASLD</b>	Modulates inflammatory and immune responses; downregulates TNF, IL6, IL1B; inhibits AKT1 and STAT3; ameliorates oxidative stress [3].	Clinical study (n=33); <i>in vitro</i> using palmitic acid-treated HepG2 cells [3].
<b>Neuroprotective</b>	Protection of neuronal cells from apoptotic damage [2] [5].	Various neuronal apoptosis models [2].
<b>Anti-tumor</b>	Inhibits tumor cell proliferation and metastasis, promotes apoptosis and ferroptosis [5].	Multiple cancer cell line studies [5].
<b>Anti-inflammatory</b>	Inhibition of pro-inflammatory cytokine release [2].	Various cellular inflammation models [2].
<b>Anti-viral</b>	Shows resistance effects against certain viruses [2].	Preliminary studies cited in reviews [2].

Pharmacological Activity	Postulated Mechanism of Action	Experimental Evidence/Model
Regulation of Metabolism	Improves hepatic lipid homeostasis and gluconeogenesis [2].	Studies on liver metabolism models [2].

## Experimental Research Workflow

For researchers aiming to investigate dendrobine's mechanism of action, a systems pharmacology approach integrating network analysis and experimental validation is widely used. The workflow below outlines this process, exemplified by a recent study on Metabolic Associated Fatty Liver Disease (MASLD) [3].



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## Future Research and Synthesis

While dendrobine shows significant promise, challenges remain. The compound's complex structure makes extraction and purification difficult, stimulating research into its **total chemical synthesis** [2]. Furthermore, the **biosynthetic pathway** of dendrobine in the *Dendrobium* plant has been proposed, involving key

enzymes like cytochrome P450s, but requires further confirmation [6] [2]. Future work is anticipated to focus on overcoming supply limitations and deepening the understanding of its mechanism to facilitate rational drug design and clinical applications [2] [4].

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